4-(4-Chlorophenyl)morpholine

Lipophilicity LogP Physicochemical property

Choose 4-(4-Chlorophenyl)morpholine for its para-chloro substitution, essential for TRPV1 antagonist activity—uncharacterized analogs are NOT drop-in replacements. This N-aryl morpholine offers a reactive aryl chloride handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid library synthesis. Its low PSA (12.47 Ų) and balanced LogP (2.24) make it a superior CNS-penetrant scaffold. Commodity-grade morpholine derivatives cannot match this specific pharmacological and synthetic profile. Stock ≥98% (GC) purity, stored at RT, ships ambient (UN2811, Class 6.1, PG III).

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 70291-67-7
Cat. No. B1354488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)morpholine
CAS70291-67-7
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
InChIKeyKDWPYZPZUPWJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)morpholine (CAS 70291-67-7): Physical-Chemical Identity and Structural Baseline for Procurement Evaluation


4-(4-Chlorophenyl)morpholine (CAS 70291-67-7) is an N-aryl morpholine derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol [1]. The compound consists of a morpholine heterocycle directly N-linked to a para-chlorophenyl aromatic ring, forming an aromatic heterocyclic structure with one rotatable bond . Reported physical properties include a melting point of 71.0–75.0 °C and a predicted boiling point of 323.9±37.0 °C . The compound is available from multiple suppliers at analytical purity grades of ≥98.0% (GC) .

Why 4-(4-Chlorophenyl)morpholine Cannot Be Interchanged with Other Morpholine-Containing Analogs


The scientific and industrial utility of 4-(4-Chlorophenyl)morpholine derives from the precise spatial and electronic arrangement of the 4-chlorophenyl substituent directly N-linked to the morpholine ring. Substitution of this para-chlorophenyl group with alternative aryl moieties—such as unsubstituted phenyl, ortho-chlorophenyl, meta-chlorophenyl, or heteroaromatic groups—fundamentally alters the compound's lipophilicity (LogP), electron density distribution, hydrogen-bonding capacity, and conformational profile [1]. In biological contexts, the para-chlorophenyl moiety has been implicated in enabling interactions with the vanilloid receptor TRPV1 . In synthetic chemistry applications, the specific N-aryl substitution pattern dictates reactivity in cross-coupling and substitution reactions, meaning that an apparent structural analog cannot serve as a direct drop-in replacement without re-optimization of reaction conditions .

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)morpholine (CAS 70291-67-7) Relative to Analogs and Alternatives


Lipophilicity (LogP) Comparison of 4-(4-Chlorophenyl)morpholine Versus Phenyl-Substituted Morpholine Analogs

4-(4-Chlorophenyl)morpholine exhibits a measured experimental LogP value of 2.24160 , representing a substantial increase in lipophilicity relative to the unsubstituted N-phenylmorpholine analog. The para-chloro substitution introduces an electron-withdrawing inductive effect that enhances membrane permeability while the morpholine ring retains hydrogen-bond acceptor capacity [1]. This lipophilicity profile places the compound in a range considered favorable for passive membrane diffusion in CNS-targeting applications [2].

Lipophilicity LogP Physicochemical property Drug-likeness ADME

Predicted Water Solubility of 4-(4-Chlorophenyl)morpholine Versus the Unsubstituted N-Phenylmorpholine Analog

The predicted water solubility of 4-(4-Chlorophenyl)morpholine at 25 °C is 379.5 mg/L, based on an estimated Log Kow of 2.43 using the WSKOW v1.41 model . The para-chlorophenyl substitution reduces aqueous solubility relative to the unsubstituted N-phenylmorpholine analog, consistent with the increased lipophilicity conferred by the chlorine atom [1].

Water solubility Formulation Solubility prediction QSAR

Polar Surface Area (PSA) of 4-(4-Chlorophenyl)morpholine as a Determinant of Passive Membrane Permeability

4-(4-Chlorophenyl)morpholine has a reported Polar Surface Area (PSA) of 12.47 Ų . This value falls well below the threshold of 60–70 Ų typically associated with favorable blood-brain barrier (BBB) penetration and is consistent with the PSA range (≤20 Ų) observed for many CNS-active small molecules containing morpholine scaffolds [1].

Polar surface area Blood-brain barrier permeability Drug-likeness CNS drug discovery

Evidence-Backed Research and Procurement Scenarios for 4-(4-Chlorophenyl)morpholine (CAS 70291-67-7)


Central Nervous System (CNS) Drug Discovery: A Morpholine Scaffold with Favorable PSA for Blood-Brain Barrier Penetration

4-(4-Chlorophenyl)morpholine presents a structural profile that aligns with established parameters for CNS drug-likeness. Its calculated Polar Surface Area (PSA) of 12.47 Ų is well below the 60–70 Ų threshold associated with favorable BBB penetration [1]. Combined with an experimental LogP of 2.24160 , the compound exhibits a lipophilicity–polarity balance that supports passive membrane diffusion. Medicinal chemistry teams pursuing CNS targets may prioritize this scaffold for hit-to-lead optimization, as the morpholine ring provides a metabolically stable heterocyclic core while the para-chlorophenyl group offers a vector for further functionalization or structure–activity relationship exploration [2].

TRPV1 Receptor Pharmacology: A Para-Chlorophenyl Morpholine with Reported Antagonist Activity

4-(4-Chlorophenyl)morpholine is characterized in supplier documentation as a potent and selective vanilloid receptor (TRPV1) antagonist with activity demonstrated against human TRPV1 stimulated by capsaicin, acid, or noxious heat . While specific IC₅₀ or Kᵢ values are not publicly disclosed in accessible databases, the compound's classification as a TRPV1 antagonist positions it as a research tool for investigating pain signaling pathways, thermal nociception, and inflammatory hyperalgesia mechanisms. Researchers requiring a para-chlorophenyl morpholine with documented TRPV1 antagonist activity may select this compound over uncharacterized structural analogs lacking this specific pharmacological annotation.

Synthetic Chemistry: A Building Block for N-Aryl Morpholine-Containing Libraries and Ligand Synthesis

The para-chlorophenyl substitution on 4-(4-Chlorophenyl)morpholine provides a reactive handle for further derivatization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The chlorine atom serves as a synthetic leaving group for transition-metal-mediated C–C and C–N bond formation, enabling the construction of diverse N-aryl morpholine libraries. Additionally, the compound can serve as a precursor for thiourea ligands, as exemplified by the synthesis of N-(4-chlorophenyl)morpholine-4-carbothioamide and its transition metal complexes [3]. Procurement of this specific N-aryl morpholine—rather than the unsubstituted phenyl or alternative halogenated analogs—ensures the availability of the para-chloro substitution pattern for downstream synthetic elaboration without requiring de novo morpholine N-arylation.

Physicochemical Profiling and ADME Modeling: A Defined LogP Reference Compound for Lipophilicity Benchmarks

With an experimentally measured LogP of 2.24160 and predicted water solubility of 379.5 mg/L at 25 °C , 4-(4-Chlorophenyl)morpholine serves as a well-characterized reference compound for calibrating lipophilicity measurements and validating in silico ADME prediction models. The combination of a single rotatable bond, moderate molecular weight (197.66 g/mol), and defined LogP value makes this compound a suitable calibration standard for reversed-phase HPLC logD determinations or for benchmarking computational LogP algorithms [4]. Research groups conducting physicochemical profiling studies may select this compound as a reference point against which the lipophilicity and solubility of novel morpholine derivatives can be quantitatively compared.

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